molecular formula C17H15ClN2O B2893324 2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone CAS No. 338966-00-0

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone

Cat. No. B2893324
CAS RN: 338966-00-0
M. Wt: 298.77
InChI Key: GXARPXKXAUAAOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone (CMPD-1) is a synthetic quinazolinone compound that has been studied for its scientific research applications. It has been used in laboratory experiments to study the mechanism of action, biochemical and physiological effects, and potential therapeutic benefits. This introduction will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Scientific Research Applications

Synthesis and Application in Ligand Development

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone is utilized in the synthesis and resolution of quinazolinone atropisomeric phosphine ligands, demonstrating its importance in the development of ligands for catalytic applications. The synthesis involves coupling N-acetylanthranilic acid with phosphinoanilines, showcasing its versatility in organic synthesis (Dai, Wong, & Virgil, 1998).

Lithiation and Derivative Formation

Research highlights the double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, a close relative, allowing for the synthesis of various electrophilically substituted derivatives. This process underlines the chemical's potential in creating a wide array of substituted quinazolinones, expanding its utility in medicinal chemistry and drug development (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).

Kinetic Studies

The reaction kinetics of 2-chloromethyl-3-hydroxy-4(3H)quinazolinone with nucleophiles have been studied, providing insight into the synthesis routes and mechanisms of forming methyl quinazolinones and dimers. These kinetic studies are crucial for understanding the chemical reactivity and optimizing synthesis processes for pharmaceutical applications (Fernández, Schapira, & Lamdan, 1980).

Anticancer Activity and Novel Anticancer Agents

Further research has led to the development of novel anticancer agents with 4-anilinoquinazoline scaffolds, using 2-chloromethyl-4(3H)-quinazolinones as key intermediates. This signifies the compound's critical role in synthesizing new drugs with potential anticancer properties, highlighting its contribution to advancing cancer therapy (Li et al., 2010).

Antimicrobial Evaluation

Quinazolinone peptide derivatives have been synthesized and evaluated for their antimicrobial potential, indicating the structure's application in developing new antimicrobial agents. This research is pivotal in addressing the growing concern of microbial resistance against current treatments, showcasing the compound's relevance in discovering novel antimicrobial solutions (Kapoor, Nabi, Gupta, & Gupta, 2017).

properties

IUPAC Name

2-(chloromethyl)-3-(3,5-dimethylphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O/c1-11-7-12(2)9-13(8-11)20-16(10-18)19-15-6-4-3-5-14(15)17(20)21/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXARPXKXAUAAOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(chloromethyl)-3-(3,5-dimethylphenyl)-4(3H)-quinazolinone

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